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Introduction
Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of

physiological and pathological processes.[1][2][3] Hydrogen peroxide (H₂O₂) is a relatively

stable and membrane-permeable ROS, making it a key player in cellular signaling cascades

that regulate events from cell proliferation to apoptosis.[2][4][5] Consequently, the accurate

quantification of H₂O₂ released from cells is paramount for understanding cellular redox biology

and for the development of novel therapeutics targeting oxidative stress-related diseases.

This document provides a detailed guide for the quantification of extracellular H₂O₂ released

from cells using the highly sensitive fluorescent probe, 10-Acetyl-3,7-dihydroxyphenoxazine

(ADHP), also widely known as Amplex® Red. In the presence of horseradish peroxidase

(HRP), ADHP reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent and

stable product, resorufin.[1][6][7][8] This assay offers a robust and sensitive method for

detecting nanomolar concentrations of H₂O₂.[8][9]
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The core of this assay is the enzymatic oxidation of ADHP. In the presence of HRP, ADHP is

oxidized by H₂O₂ to form resorufin, which exhibits a strong red fluorescence. The fluorescence

intensity is directly proportional to the concentration of H₂O₂ in the sample.[6][7][8][10] The

reaction can be measured using a fluorescence microplate reader with excitation and emission

wavelengths of approximately 530-570 nm and 585-600 nm, respectively.[7][8][9][10][11]
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Figure 1. Reaction mechanism of ADHP with H₂O₂.

Quantitative Data Summary
The following tables summarize quantitative data on H₂O₂ release from different cell types

under various conditions, as measured by the ADHP assay.

Table 1: H₂O₂ Release from Stimulated Human Monocytes (U937)
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Stimulant Concentration
H₂O₂ Release Rate
(pmol/min/10⁶ cells)

PMA 25 ng/mL 18.34[1]

PMA 10 ng/mL
Significantly faster than

control[1]

PMA 100 ng/mL
Significantly faster than

control[1]

Ionomycin 1.2 µg/mL Lower than PMA stimulation[1]

PMA + Ionomycin Various

No significant difference

between PMA

concentrations[1]

Table 2: H₂O₂ Release from Pancreatic Beta Cells (MIN6)

Condition H₂O₂ Release

Basal (Buffer only) Monitored over two hours[1]

High Glucose (16.7 mM) Monitored over two hours[1]

Signaling Pathways Involving H₂O₂ Release
H₂O₂ is a key second messenger in various signaling pathways. A common pathway leading to

H₂O₂ production involves the activation of NAD(P)H oxidases (NOX), which generate

superoxide (O₂⁻). Superoxide is then dismutated to H₂O₂ by superoxide dismutase (SOD). This

H₂O₂ can then diffuse across membranes to modulate the activity of downstream signaling

proteins, such as protein tyrosine phosphatases (PTPs) and mitogen-activated protein kinases

(MAPKs), ultimately influencing cellular processes like proliferation, differentiation, and

apoptosis.[2][4]
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Figure 2. H₂O₂ signaling pathway.
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Experimental Protocols
This section provides a detailed protocol for quantifying H₂O₂ release from cultured cells using

the ADHP assay.

Materials and Reagents
10-Acetyl-3,7-dihydroxyphenoxazine (ADHP/Amplex® Red)

Horseradish Peroxidase (HRP)

Dimethyl sulfoxide (DMSO)

Hydrogen peroxide (H₂O₂), ~3% solution for standard curve

Reaction Buffer (e.g., 50 mM Sodium Phosphate buffer, pH 7.4 or Hanks' Balanced Salt

Solution - HBSS)[1][8]

Cultured cells of interest

Cell culture medium

96-well black, clear-bottom microplates

Fluorescence microplate reader

Experimental Workflow
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Figure 3. Experimental workflow diagram.

Detailed Protocol
1. Reagent Preparation

ADHP Stock Solution (10 mM): Dissolve ADHP in high-quality DMSO.[12] Store protected

from light at -20°C.

HRP Stock Solution (10 U/mL): Dissolve HRP in reaction buffer.[12] Aliquot and store at

-20°C.
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H₂O₂ Stock Solution (~1 M): Prepare from a ~3% H₂O₂ solution. The exact concentration of

commercial H₂O₂ can vary, so it is recommended to determine the precise concentration by

measuring its absorbance at 240 nm (extinction coefficient ε = 43.6 M⁻¹cm⁻¹).

Reaction Buffer: Prepare 50 mM sodium phosphate buffer, pH 7.4, or use a suitable buffer

like HBSS. Note that some buffer components, like Krebs-Ringer buffer, may cause auto-

oxidation of ADHP.[13]

ADHP/HRP Working Solution: On the day of the experiment, prepare the working solution by

diluting the ADHP and HRP stock solutions in the reaction buffer. A typical final concentration

is 50 µM ADHP and 0.1 U/mL HRP.[8] Prepare enough for all samples and standards.

Protect this solution from light.

2. Cell Preparation and Seeding

Culture cells to the desired confluency in a T75 flask.

Detach and count the cells.

Seed the cells in a 96-well black, clear-bottom plate at a desired density (e.g., 50,000

cells/well) and allow them to adhere overnight.[1]

3. H₂O₂ Standard Curve Preparation

Prepare a fresh dilution series of H₂O₂ from your stock solution in the reaction buffer. A

typical range for the standard curve is 0 to 20 µM.[1][11]

Add 50 µL of each H₂O₂ standard dilution to empty wells of the 96-well plate in triplicate.

4. Assay Procedure

For endpoint assays:

Gently wash the cells with warm reaction buffer.

Add 50 µL of reaction buffer (with or without stimulants) to the cells.

Incubate for the desired time period at 37°C.
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Transfer 50 µL of the supernatant from each well to a new 96-well plate.[1]

Add 50 µL of the ADHP/HRP working solution to each well containing the supernatant and

the H₂O₂ standards.

For kinetic assays:

Gently wash the cells with warm reaction buffer.

Add 100 µL of the ADHP/HRP working solution (containing stimulants, if applicable)

directly to the cells.

Incubate the plate at room temperature for 15-30 minutes, protected from light.[11][14] It is

crucial to minimize light exposure as it can cause photooxidation of ADHP, leading to

artifactual resorufin formation.[15]

Measure the fluorescence using a microplate reader with excitation at ~545 nm and emission

at ~590 nm.[1]

5. Data Analysis

Subtract the average fluorescence of the blank (0 µM H₂O₂) from all standard and sample

readings.

Plot the net fluorescence of the H₂O₂ standards versus their concentrations to generate a

standard curve.

Use the standard curve to determine the concentration of H₂O₂ in your samples.

To express the results as a rate of H₂O₂ release per cell, normalize the H₂O₂ concentration

to the cell number and the incubation time.

Important Considerations
Light Sensitivity: ADHP is sensitive to light. All steps involving ADHP should be performed

with minimal light exposure to avoid background fluorescence.[15]
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Sample Type: This assay is best suited for measuring extracellular H₂O₂ from cell culture

supernatants or other biological fluids.[13] It is not recommended for cell lysates due to

potential interference from endogenous peroxidases and proteases.[13]

Interfering Substances: Compounds like NAD(P)H can interfere with the assay by reacting

with HRP and generating superoxide.[16][17] The addition of superoxide dismutase (SOD)

can mitigate this interference.[16][17] Some tissue samples may contain carboxylesterases

that can convert ADHP to resorufin independently of H₂O₂.[18]

Fresh Samples: It is recommended to use fresh samples as H₂O₂ can degrade over time,

especially in diluted solutions or those containing metal ions.[13]

By following these detailed protocols and considerations, researchers can reliably quantify

H₂O₂ release from cells, providing valuable insights into cellular redox signaling in health and

disease.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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